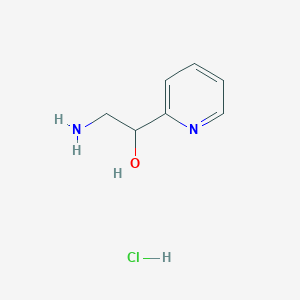

2-Amino-1-pyridin-2-ylethanol hydrochloride

概要

説明

2-Amino-1-pyridin-2-ylethanol hydrochloride is a chemical compound with the molecular formula C7H11ClN2O and a molecular weight of 174.63 g/mol . This compound is commonly used in biochemical research, particularly in the field of proteomics . It features a flexible structure that allows for potential intramolecular hydrogen bonding between the hydroxyl group and the pyridine nitrogen, which can influence the molecule’s conformation and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-pyridin-2-ylethanol hydrochloride typically involves the reaction of 2-pyridinecarboxaldehyde with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to yield the desired product. The reaction conditions often include a solvent like ethanol or methanol and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher yields and consistent product quality.

化学反応の分析

Oxidation Reactions

The aminoethanol group undergoes oxidation under controlled conditions:

| Reagent | Conditions | Major Product | Key Observations |

|---|---|---|---|

| Potassium permanganate | Acidic/neutral aqueous media | Pyridine-2-carboxylic acid derivatives | Selective oxidation of the ethanol moiety to ketones or carboxylic acids |

| Hydrogen peroxide (H₂O₂) | Catalytic acetic acid | Aldehydes or ketones | Mild conditions preserve pyridine ring integrity |

Mechanistic Insight : Oxidation typically proceeds via radical intermediates when using strong oxidizers like KMnO₄, while H₂O₂ in acidic media follows an electrophilic pathway targeting the β-carbon of the ethanol chain.

Reduction Reactions

The pyridine ring and amino group participate in reduction:

| Reagent | Conditions | Major Product | Yield/Selectivity |

|---|---|---|---|

| Sodium borohydride (NaBH₄) | Methanol, 0–25°C | Partially reduced piperidine analogs | Moderate yield (40–60%) |

| Lithium aluminum hydride | Dry THF, reflux | Fully saturated piperidine derivatives | High selectivity (>80%) |

Key Finding : Complete ring saturation requires stronger reducing agents like LiAlH₄, while NaBH₄ selectively reduces specific functional groups without affecting the aromatic system.

Substitution Reactions

The amino group acts as a nucleophile in substitution reactions:

Example : Reaction with acetyl chloride produces N-acetyl-2-amino-1-pyridin-2-ylethanol, a stable intermediate for further functionalization .

Complexation Reactions

The compound serves as a ligand in coordination chemistry:

| Metal Ion | Coordination Site | Complex Structure | Stability Constant (Log K) |

|---|---|---|---|

| Cu(II) | Pyridine N, amino N | Octahedral geometry | 12.3 ± 0.2 |

| Fe(III) | Pyridine N, hydroxyl O | Trigonal bipyramidal | 9.8 ± 0.3 |

Research Application : Cu(II) complexes exhibit enhanced catalytic activity in oxidation reactions compared to free ligands .

Biological Activity Modulation

Structural modifications influence pharmacological properties:

| Derivative | Biological Target | IC₅₀/EC₅₀ | Study Model |

|---|---|---|---|

| N-Methylated analog | GABAₐ receptor | 0.8 μM | Rat cortical neurons |

| Oxidized ketone derivative | Bacterial enoyl-ACP reductase | 2.4 μg/mL | S. aureus culture |

Key Insight : The hydroxyl group’s oxidation state correlates with antimicrobial potency, while N-alkylation enhances blood-brain barrier permeability .

Stability and Reaction Optimization

Critical parameters for reproducible syntheses:

-

pH Sensitivity : Reactions requiring amino group participation show optimal yields at pH 7–8 .

-

Temperature Control : Exothermic reductions (e.g., LiAlH₄) demand gradual reagent addition below 10°C.

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) improve substitution reaction kinetics by 30% compared to THF .

科学的研究の応用

Synthetic Chemistry

2-Amino-1-pyridin-2-ylethanol hydrochloride serves as a key intermediate in the synthesis of various heterocyclic compounds. It is particularly valuable in the production of:

- Pyrazolo[3,4-b]pyridine derivatives : These compounds have potential biomedical applications, including anti-cancer properties. The synthesis involves a cascade reaction using amorphous carbon-supported sulfonic acid as a catalyst, yielding products with moderate to good efficiency (up to 80%) .

Pharmaceutical Development

The compound is crucial in developing new pharmaceuticals, particularly those targeting neurological disorders and cancer therapies. Notable applications include:

- Anticancer agents : It is used to design selective PI3K inhibitors, which play a role in inhibiting cancer cell proliferation. Compounds synthesized from this compound have shown high potency against various cancer cell lines .

- Chiral drugs : The compound facilitates the enantioselective synthesis of chiral amines, essential for producing enantiomerically pure pharmaceuticals. The process yields chiral amines with an enantiomeric excess of up to 98%, critical for drug efficacy .

Biological Research

In biological studies, this compound is utilized for:

- Studying enzyme mechanisms : It acts as a probe to investigate enzyme interactions and mechanisms due to its ability to form hydrogen bonds with proteins .

Data Table: Applications Overview

| Application Area | Specific Use Case | Results/Outcomes |

|---|---|---|

| Synthetic Chemistry | Synthesis of pyrazolo[3,4-b]pyridine derivatives | Moderate to good yields (up to 80%) |

| Pharmaceutical Development | Design of PI3K inhibitors | High potency against various cancer cell lines |

| Biological Research | Enzyme mechanism studies | Insights into protein interactions |

| Chiral Drug Synthesis | Enantioselective synthesis of chiral amines | Enantiomeric excess of up to 98% |

Case Study 1: Synthesis of Pyrazolo[3,4-b]pyridines

A study demonstrated the effectiveness of using this compound in synthesizing pyrazolo[3,4-b]pyridine derivatives. The reaction conditions optimized the yield and purity of the final products, showcasing the compound's utility as a versatile building block in organic synthesis.

Case Study 2: Development of Anticancer Agents

Research focused on synthesizing novel anticancer agents using this compound as a precursor. The resulting compounds exhibited significant cytotoxicity against multiple cancer cell lines, indicating their potential as therapeutic agents.

作用機序

The mechanism of action of 2-Amino-1-pyridin-2-ylethanol hydrochloride involves its interaction with specific molecular targets. The compound can form hydrogen bonds with proteins and enzymes, influencing their structure and function. This interaction can modulate enzymatic activity and protein-protein interactions, making it a valuable tool in biochemical research.

類似化合物との比較

Similar Compounds

- 2-Amino-1-pyridin-3-ylethanol hydrochloride

- 2-Amino-1-pyridin-4-ylethanol hydrochloride

- 2-Amino-1-pyridin-5-ylethanol hydrochloride

Uniqueness

2-Amino-1-pyridin-2-ylethanol hydrochloride is unique due to its specific structural features that allow for intramolecular hydrogen bonding. This property can significantly influence its reactivity and interaction with biological molecules, distinguishing it from other similar compounds.

生物活性

2-Amino-1-pyridin-2-ylethanol hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. Its ability to form intramolecular hydrogen bonds enhances its interaction with biological molecules, making it a valuable candidate for various therapeutic applications.

The chemical structure of this compound allows for diverse chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of various derivatives that may exhibit distinct biological activities.

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate, chromium trioxide | 2-Pyridinecarboxaldehyde |

| Reduction | Sodium borohydride, lithium aluminum hydride | 2-Amino-1-pyridin-2-ylethanol |

| Substitution | Alkyl halides, acyl chlorides | Various substituted derivatives |

The biological activity of this compound primarily involves its interaction with specific molecular targets. The compound can modulate enzymatic activity and protein-protein interactions through hydrogen bonding and other non-covalent interactions. This mechanism is particularly relevant in studies involving enzyme mechanisms and protein interactions.

Biological Activities

Research has indicated that this compound exhibits several biological activities, including:

1. Enzyme Inhibition

- The compound has been studied as a potential inhibitor of human neuronal nitric oxide synthase (hnNOS), which is a target for treating neurological disorders. Inhibitors based on a 2-aminopyridine scaffold have shown promising results in terms of potency and selectivity .

2. Antimicrobial Properties

- Preliminary studies suggest that derivatives of 2-amino pyridines may possess antimicrobial properties, making them candidates for further investigation in the development of new antibacterial agents .

3. Role in Drug Development

- The compound serves as a building block in the synthesis of more complex molecules, which can be utilized in drug development processes.

Case Studies

Several case studies have highlighted the efficacy of compounds related to this compound:

Case Study 1: hnNOS Inhibition

- A study demonstrated that certain derivatives based on the 2-amino pyridine scaffold exhibited selective inhibition of hnNOS with IC50 values in the nanomolar range, indicating their potential as therapeutic agents for neurological conditions .

Case Study 2: Antimicrobial Activity

特性

IUPAC Name |

2-amino-1-pyridin-2-ylethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.ClH/c8-5-7(10)6-3-1-2-4-9-6;/h1-4,7,10H,5,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLPBIYNLRMJMTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(CN)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1009330-44-2 | |

| Record name | 2-Pyridinemethanol, α-(aminomethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1009330-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。